Cas no 73882-45-8 (1-benzyl-3-methyl-pyrazole)

1-benzyl-3-methyl-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-BENZYL-3-METHYL-1H-PYRAZOLE
- 1-benzyl-3-methyl-pyrazole
- MFCD20329414
- DB-121274
- PB43381
- SCHEMBL10247346
- 73882-45-8
- PS-15789
- 1-benzyl-3-methylpyrazole
- SY321398
- P19566
- PFUAZMMGWCSYPQ-UHFFFAOYSA-N
- AKOS013774987
- YCA88245
-
- MDL: MFCD20329414
- Inchi: InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChI Key: PFUAZMMGWCSYPQ-UHFFFAOYSA-N
- SMILES: CC1=NN(C=C1)CC2=CC=CC=C2
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.8Ų
1-benzyl-3-methyl-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97244-1G |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 1g |
¥ 1,438.00 | 2023-03-16 | |
Aaron | AR00FH08-250mg |
1-Benzyl-3-methyl-1H-pyrazole |
73882-45-8 | 97% | 250mg |
$100.00 | 2025-02-13 | |
1PlusChem | 1P00FGRW-500mg |
1-Benzyl-3-methyl-1H-pyrazole |
73882-45-8 | 97% | 500mg |
$170.00 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97244-100mg |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 100mg |
¥468.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97244-100.0mg |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 100.0mg |
¥429.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97244-5g |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 5g |
¥4709.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97244-250.0mg |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 250.0mg |
¥573.0000 | 2024-08-02 | |
eNovation Chemicals LLC | D630271-100mg |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 100mg |
$100 | 2024-07-21 | |
eNovation Chemicals LLC | D630271-1g |
1-benzyl-3-methyl-pyrazole |
73882-45-8 | 97% | 1g |
$270 | 2025-02-25 | |
A2B Chem LLC | AH20780-500mg |
1-Benzyl-3-methyl-1H-pyrazole |
73882-45-8 | 97% | 500mg |
$184.00 | 2024-04-19 |
1-benzyl-3-methyl-pyrazole Related Literature
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 1-benzyl-3-methyl-pyrazole
1-Benzyl-3-Methyl-Pyrazole (CAS No. 73882-45-8): An Overview of Its Structure, Synthesis, and Applications
1-Benzyl-3-methyl-pyrazole (CAS No. 73882-45-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which consists of a pyrazole ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The structure of 1-benzyl-3-methyl-pyrazole can be represented as C10H12N2. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in many biologically active compounds. The benzyl group attached to the pyrazole ring enhances the compound's aromatic character and solubility in organic solvents, while the methyl group provides additional steric and electronic effects that influence its reactivity and stability.
In terms of synthesis, 1-benzyl-3-methyl-pyrazole can be prepared through several methods. One common approach involves the reaction of benzylhydrazine with an appropriate acetylene derivative, such as propargyl alcohol or propargyl bromide, followed by cyclization to form the pyrazole ring. Another method involves the condensation of benzaldehyde with 3-methylpyrazole in the presence of a suitable catalyst. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
The applications of 1-benzyl-3-methyl-pyrazole are diverse and span multiple areas of research and industry. In pharmaceuticals, this compound serves as a key intermediate in the synthesis of various drugs with therapeutic potential. For example, it has been used in the development of anti-inflammatory agents, antiviral compounds, and anticancer drugs. The pyrazole moiety is known for its ability to modulate biological targets such as enzymes, receptors, and ion channels, making it an attractive scaffold for drug design.
Recent studies have also explored the use of 1-benzyl-3-methyl-pyrazole in materials science. Its aromatic structure and functional groups make it suitable for the synthesis of polymers with unique properties. For instance, researchers have synthesized conjugated polymers containing 1-benzyl-3-methyl-pyrazole units that exhibit excellent electronic and optical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
In addition to its synthetic utility, 1-benzyl-3-methyl-pyrazole has been studied for its biological activities. Research has shown that derivatives of this compound exhibit potent inhibitory effects on various enzymes involved in disease pathways. For example, certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Other studies have demonstrated that 1-benzyl-3-methyl-pyrazole derivatives can modulate GABA receptors, making them potential candidates for treating neurological disorders.
The stability and reactivity of 1-benzyl-3-methyl-pyrazole are important considerations in both research and industrial settings. This compound is generally stable under standard laboratory conditions but may undergo degradation or rearrangement under extreme conditions such as high temperature or strong acid/base environments. Understanding these properties is crucial for optimizing synthetic protocols and ensuring product quality.
In conclusion, 1-benzyl-3-methyl-pyrazole (CAS No. 73882-45-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure, versatile synthetic routes, and diverse biological activities make it an important molecule for ongoing research and development efforts. As new methods and applications continue to emerge, the importance of this compound is likely to grow further in the coming years.
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